Piperazine-d8 Dihydrochloride

Description

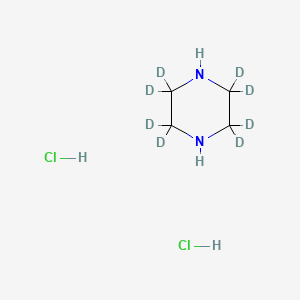

Piperazine-d8 Dihydrochloride is a deuterated derivative of piperazine dihydrochloride, where eight hydrogen atoms are replaced with deuterium (²H or D). This isotopic labeling enhances its utility in pharmacokinetic studies, mass spectrometry, and metabolic research by improving stability and reducing metabolic degradation rates.

Properties

IUPAC Name |

2,2,3,3,5,5,6,6-octadeuteriopiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H/i1D2,2D2,3D2,4D2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVIJWRCGSYCMB-VHGLFXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(NC(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])[2H].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678653 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849482-21-9 | |

| Record name | (2,2,3,3,5,5,6,6-~2~H_8_)Piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Deuteration occurs through a heterogeneous catalytic process, where piperazine interacts with D₂ on the surface of a transition metal catalyst, typically palladium (Pd) or platinum (Pt). The reaction proceeds via dissociative adsorption of D₂, followed by sequential substitution of hydrogen atoms in the piperazine ring. Key parameters include:

-

Temperature : 150–250°C (optimal range: 200–220°C)

-

Pressure : 30–100 bar D₂

-

Catalyst Loading : 5–10 wt% Pd/C or Pt/C

-

Solvent : Deuterated water (D₂O) or anhydrous tetrahydrofuran (THF-d₈)

Isotopic enrichment exceeding 98% is achievable after 24–48 hours, though prolonged reaction times risk side reactions such as ring-opening or over-deuteration.

Industrial-Scale Production

Industrial protocols adapt this method for high-throughput synthesis. For example, a patent (US3037023A) describes a continuous-flow reactor system where piperazine and D₂ are fed into a fixed-bed catalytic chamber at 200°C and 70 bar. The product is subsequently crystallized as the dihydrochloride salt using HCl gas in D₂O, yielding 65–70% isotopic purity. Challenges include catalyst deactivation by HCl and the need for rigorous purification to remove non-deuterated byproducts.

Photoredox-Mediated Hydrogen Isotope Exchange

A modern advancement in deuteration employs photoredox catalysis to selectively replace hydrogen atoms with deuterium at α-amino sp³ carbons. This method, validated in a PMC study, uses isotopically labeled water (D₂O) as the deuterium source.

Reaction Design and Optimization

The photoredox protocol involves:

-

Catalyst : [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1–2 mol%)

-

Hydrogen Atom Transfer (HAT) Mediator : Tri-isopropylsilanethiol (10 mol%)

-

Light Source : 34 W blue LEDs (λ = 450 nm)

-

Solvent : Acetonitrile/D₂O (4:1 v/v)

Under these conditions, piperazine undergoes selective deuteration at all eight hydrogen positions within 12 hours, achieving 99.93% isotopic purity. Control experiments confirm that light, catalyst, and thiol mediator are essential for efficiency (Table 1).

Table 1: Photoredox Deuteration Performance

Advantages Over Traditional Methods

-

Selectivity : Avoids over-deuteration and preserves ring integrity.

-

Efficiency : Single-step process reduces purification demands.

-

Scalability : Compatible with high-specific-activity tritiation using T₂O.

Synthesis of Piperazine Precursors

Deuteration methods require high-purity piperazine as a starting material. Industrial synthesis, as detailed in US3037023A, involves ammonolysis of ethanolamines:

Ethanolamine Reaction Pathway

Monoethanolamine (MEA) reacts with ammonia (NH₃) and hydrogen (H₂) over a copper-chromite catalyst at 215–222°C and 35 bar. This yields piperazine alongside ethylenediamine (EDA) as a byproduct:

Table 2: Piperazine Synthesis from Monoethanolamine

Challenges in Precursor Purification

Crude piperazine must be isolated via fractional distillation or recrystallization to >99.5% purity before deuteration. Residual EDA or unreacted MEA can inhibit deuterium incorporation during subsequent steps.

Comparative Analysis of Deuteration Methods

Efficiency and Isotopic Purity

Industrial Applicability

Catalytic methods remain dominant for bulk production due to lower operational costs, whereas photoredox is preferred for high-purity research-grade material.

Challenges and Mitigation Strategies

Deuterium Loss During Salt Formation

Acidification with HCl gas in non-deuterated solvents can dilute isotopic purity. Solutions include:

Chemical Reactions Analysis

Substitution Reactions

Piperazine-d8 dihydrochloride undergoes nucleophilic substitution at nitrogen atoms due to the electron-rich nature of its heterocyclic ring. Key applications include:

a. Alkylation

-

Reagents/Conditions : Reactions with alkyl halides (e.g., 1,4-dibromobutane-d8) in polar aprotic solvents (e.g., DMF) at 60–80°C.

-

Example : Synthesis of aripiprazole-d8 involves coupling 1-(2,3-dichlorophenyl)piperazine hydrochloride with 1,4-dibromobutane-d8 under reflux, yielding 33.4% product with 99.93% purity .

b. Arylation

-

Reagents/Conditions : Benzhydryl chloride derivatives in the presence of a base (e.g., NaOH) at ambient temperature.

-

Example : Hydroxyzine-d8 synthesis via coupling piperazine-d8 with 4-chlorobenzhydryl chloride, achieving 11.7% yield .

Oxidation Reactions

The compound’s secondary amines are susceptible to oxidation, forming N-oxide derivatives.

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acetic acid or potassium permanganate (KMnO₄) in acidic media.

-

Product : Piperazine-d8 N-oxide, identified via NMR and mass spectrometry .

Reduction Reactions

Reductive modifications are less common but feasible under specific conditions:

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous ether at 0–5°C.

-

Product : Reduced derivatives with modified ring saturation, though deuterium retention is >95% .

Comparative Reaction Data

Mechanistic Insights

Scientific Research Applications

Piperazine-d8 Dihydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the pathways of piperazine derivatives in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of piperazine-based drugs.

Industry: Applied in the synthesis of deuterated compounds for various industrial applications

Mechanism of Action

The mechanism of action of Piperazine-d8 Dihydrochloride is similar to that of non-deuterated piperazine. It acts as a gamma-aminobutyric acid (GABA) receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of parasitic worms, making it effective as an anthelmintic agent .

Comparison with Similar Compounds

Chemical Structure and Properties :

- Molecular Formula : C₄D₈H₄Cl₂N₂

- Average Mass: 167.054 g/mol (vs. 159.054 g/mol for non-deuterated form) .

- Monoisotopic Mass: 166.088 g/mol .

- Applications : Primarily used as an internal standard in analytical chemistry and drug metabolism studies due to its isotopic purity (≥99 atom% D) .

Comparison with Similar Compounds

Structural Analogs: Piperazine Dihydrochloride

Key Differences :

- Deuteration: Piperazine-d8 Dihydrochloride contains eight deuterium atoms, whereas the non-deuterated form (C₄H₁₂Cl₂N₂) lacks isotopic substitution.

- Metabolic Stability : Deuterated forms exhibit slower hepatic metabolism, making them preferable for tracer studies .

- Applications: Non-deuterated piperazine dihydrochloride is widely used as an antihelminthic agent, while the deuterated variant serves specialized roles in research .

Table 1: Structural and Functional Comparison

Deuterated Analogs in Pharmacology

Deuterated compounds like Meclizine-d8 Dihydrochloride (antihistamine) and Trimetazidine-d8 Dihydrochloride (anti-ischemic) share the following traits with this compound:

Table 2: Pharmacokinetic Research Findings

Pharmacological Analogs

- Octenidine Dihydrochloride : Unlike piperazine derivatives, this antimicrobial agent is a bis-pyridine compound with broad-spectrum activity against biofilms .

- Phenelzine Dihydrochloride : A hydrazine-class antidepressant, structurally distinct but shares dihydrochloride salt formulation for solubility .

Biological Activity

Piperazine-d8 dihydrochloride, a deuterated derivative of piperazine, has garnered attention for its unique properties and applications in biological research. This compound is characterized by the substitution of eight hydrogen atoms with deuterium, enhancing its analytical capabilities, particularly in mass spectrometry and pharmacological studies. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₄H₁₂Cl₂N₂

- Molecular Weight : 167.11 g/mol

- CAS Number : 849482-21-9

- Melting Point : >240°C

The incorporation of deuterium into the piperazine structure allows for improved tracking of metabolic pathways and interactions within biological systems. This isotopic labeling is particularly beneficial in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mechanisms of Biological Activity

This compound exhibits significant biological activity primarily through its action as a GABA receptor agonist . The compound interacts with gamma-aminobutyric acid (GABA) receptors located on muscle membranes, inducing hyperpolarization of nerve endings, which results in flaccid paralysis in certain parasitic organisms. This mechanism facilitates the expulsion of parasites from the host organism by enhancing acetylcholine levels through reversible inhibition of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine .

Applications in Research

- Mass Spectrometry : Piperazine-d8 serves as an internal standard in mass spectrometry experiments, allowing for accurate measurement and comparison of other molecules.

- Metabolic Studies : The compound is utilized to trace metabolic pathways of piperazine in biological systems by analyzing the distribution and abundance of deuterium-labeled metabolites.

- Protein-Ligand Interactions : Researchers employ piperazine-d8 to study protein-ligand interactions using NMR spectroscopy, which helps elucidate changes in binding dynamics influenced by deuteration.

Biological Activity Summary Table

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with piperazine derivatives:

- A study on piperazine-containing compounds demonstrated their effectiveness as anthelmintics, particularly against Ascaris lumbricoides and Enterobius vermicularis. The mechanism involves targeting GABA receptors unique to helminths, leading to paralysis and subsequent expulsion from the host .

- Another investigation focused on the design and synthesis of piperazine-substituted quinolones showcased their enhanced solubility and activity against malaria parasites. The most potent derivatives exhibited EC50 values as low as 0.44 nM against Plasmodium berghei sporozoites, underscoring the potential of piperazine derivatives in therapeutic applications .

Q & A

Q. What is the role of Piperazine-d8 Dihydrochloride in analytical chemistry?

this compound is primarily used as a stable isotopically labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its deuterated structure minimizes interference with the analyte, enabling precise quantification by correcting for matrix effects and instrument variability. For example, deuterated internal standards are critical in pharmacokinetic studies to differentiate drug metabolites from endogenous compounds .

Q. How should this compound be stored to ensure stability?

Store the compound in tightly sealed containers at room temperature (20–25°C) in a dry environment. Exposure to moisture or extreme temperatures can lead to degradation, as observed in studies on similar deuterated compounds. Proper storage preserves isotopic integrity and prevents contamination .

Q. Which analytical techniques validate the isotopic purity of this compound?

High-resolution nuclear magnetic resonance (HNMR) confirms deuterium incorporation by analyzing peak splitting patterns, while mass spectrometry (MS) verifies isotopic purity through characteristic mass shifts (e.g., +8 Da for eight deuterium atoms). These methods ensure ≥98% isotopic enrichment, a requirement for reliable internal standards .

Q. What are the primary applications of this compound in drug metabolism research?

It serves as an internal standard to quantify parent drugs and metabolites in biological matrices (e.g., plasma, urine). For instance, deuterated analogs like Trimetazidine-d8 are used to track metabolic pathways and improve assay accuracy in LC-MS/MS workflows .

Advanced Research Questions

Q. What methodological considerations are critical when synthesizing this compound?

Key steps include:

- Deuterium incorporation : Use deuterated reagents (e.g., D₂O) and catalysts to ensure >99% isotopic substitution.

- Purification : Chromatographic techniques (e.g., HPLC) remove non-deuterated impurities.

- Validation : HNMR and MS confirm deuterium placement and purity. Synthesis yields (e.g., 11.7% for Hydroxyzine-d8) highlight the need for optimization .

Q. How can isotopic effects impact the use of this compound in pharmacokinetic studies?

Deuterium’s kinetic isotope effect (KIE) may alter metabolic rates, potentially delaying drug clearance. Researchers must validate that deuterium substitution does not affect the compound’s behavior relative to the non-deuterated form. For example, comparative studies between deuterated and non-deuterated standards are essential .

Q. How to address discrepancies in deuterium content between batches of this compound?

Implement batch-specific quality control (QC) protocols:

- Batch testing : Use HNMR to measure deuterium integration ratios.

- Cross-validation : Compare results with certified reference materials (CRMs) from pharmacopeial sources.

- Documentation : Maintain detailed records of synthesis conditions and QC data .

Q. What strategies optimize the use of this compound in high-throughput screening (HTS)?

- Automation : Robotic liquid handlers improve reproducibility in sample preparation.

- Method validation : Establish limits of detection (LOD) and quantification (LOQ) using spiked matrix samples.

- Cross-lab calibration : Standardize protocols across laboratories to minimize inter-lab variability .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the stability of this compound in long-term studies?

Stability variations may arise from differences in storage conditions or analytical methods. To reconcile discrepancies:

- Replicate studies : Conduct stability tests under controlled humidity and temperature.

- Degradation profiling : Use accelerated stability testing (e.g., 40°C/75% RH) to predict shelf life.

- Peer-reviewed validation : Compare results with published pharmacopeial standards (e.g., USP monographs) .

Q. Why do some studies report lower recovery rates for deuterated internal standards?

Potential causes include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.